The compound ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate represents a class of polysubstituted pyridines, which are of significant interest in the field of medicinal chemistry due to their potential pharmacological properties. Polysubstituted pyridines have been studied for their ability to form supramolecular aggregates through various intermolecular interactions, such as hydrogen bonding and pi interactions, which can influence their chemical behavior and bioactivity1.
The synthesis of ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate can be achieved through a multi-step process. One approach involves the reaction of p-tolylhydrazine and ethyl glyoxylate in the presence of cuprous bromide and an alkali. After filtration, the filtrate is reacted with a borane-methyl sulfide complex, followed by the addition of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl 3)phenyl]-4,5,6,7-tetrahydro-1H-pyrazole[3,4-c]pyridine-3-carboxylate. []
Another method involves the cyclization of a precursor compound, ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [] This process has been reported to achieve a high yield of the desired intermediate.
Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate primarily undergoes further modifications to its structure to ultimately yield apixaban. One crucial transformation involves the replacement of the iodine atom with a piperidinyl moiety. [] This step is critical in forming the pharmacophore responsible for apixaban's factor Xa inhibitory activity.
While the specific mechanism of action for ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate has not been detailed in the provided papers, related compounds have been shown to exhibit interesting chemical properties due to their structural features. For instance, the presence of hydrogen bonding and pi interactions can stabilize the crystal structure of these compounds, which may be relevant to their biological activity1. Moreover, the introduction of various substituents can lead to the formation of novel derivatives with potential antihypertensive activity, as seen in the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives2.
In medicinal chemistry, polysubstituted pyridines are explored for their therapeutic potential. The structural analogs of the compound have been synthesized with the expectation of exhibiting antihypertensive activity2. This suggests that ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate could also be investigated for similar pharmacological effects.
The ability of related compounds to form stable crystal structures through intermolecular interactions could be of interest in material science. These interactions may affect the compound's properties, such as solubility and stability, which are important in the development of new materials1.
The synthesis of novel pyridine derivatives, as demonstrated in the provided papers, is crucial for the development of new compounds with potential applications. The methodologies used to create these derivatives, such as reflux conditions and condensation reactions, are valuable in the field of chemical synthesis for producing a variety of compounds with diverse biological activities2.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5